![molecular formula C20H17ClFN3O3 B2511097 N-[(2-chlorophenyl)methyl]-2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide CAS No. 898428-64-3](/img/structure/B2511097.png)

N-[(2-chlorophenyl)methyl]-2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

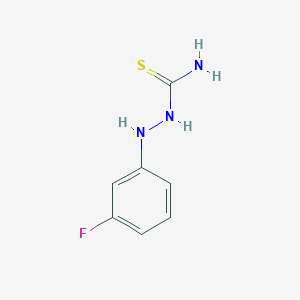

Beschreibung

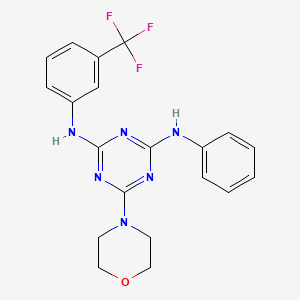

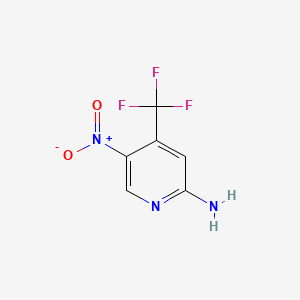

The compound "N-[(2-chlorophenyl)methyl]-2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, providing insights into the potential characteristics of the compound .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the reaction of an appropriate amine with an acyl chloride or other acylating agents. For instance, N-phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized using dichloroacetyl chloride and aniline in the presence of anhydrous potassium carbonate . Similarly, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was synthesized from the reaction of an aniline derivative with POCl3 in acetate . These methods suggest that the synthesis of the compound would likely involve analogous acylation reactions.

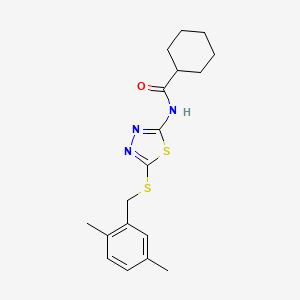

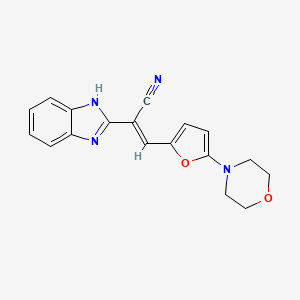

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by spectroscopic methods such as FTIR, NMR, and X-ray diffraction. For example, the crystal structure of 2-chloro-N-(4-chlorophenyl)acetamide was determined using X-ray diffraction, revealing intermolecular hydrogen bonding . The structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide was also confirmed by single-crystal X-ray diffraction . These studies indicate that the compound would likely exhibit similar intermolecular interactions and could be characterized using similar techniques.

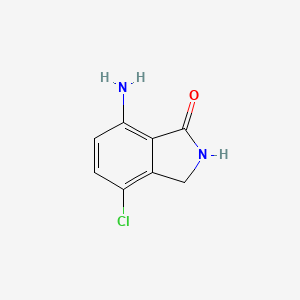

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide group. The papers provided do not detail specific reactions for these compounds, but in general, amides can undergo hydrolysis, nucleophilic acyl substitution, and reduction reactions. The presence of other functional groups, such as chloro or fluoro substituents, can also influence the reactivity and types of reactions the compound can undergo.

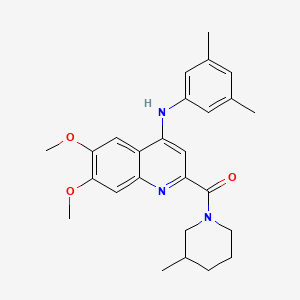

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be inferred from spectroscopic and computational studies. For instance, the vibrational frequencies and corresponding assignments of 2-phenyl-N-(pyrazin-2-yl)acetamide were investigated using FT-IR and NMR spectroscopies, complemented by DFT calculations . The HOMO and LUMO analysis of the same compound provided insights into charge transfer within the molecule . The crystal structures of related compounds often reveal the presence of hydrogen bonding, which can significantly affect the melting and boiling points, solubility, and other physical properties .

Wissenschaftliche Forschungsanwendungen

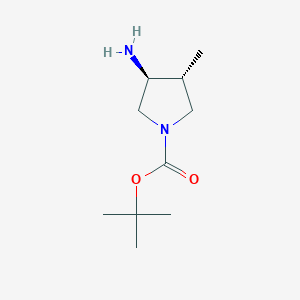

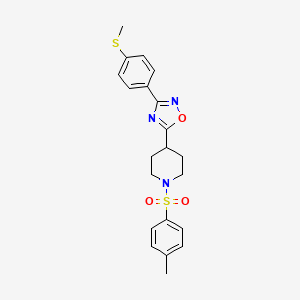

Crystal Structure Analysis

Crystal structure analysis of related C,N-disubstituted acetamides has revealed how a combination of hydrogen bonds and halogen interactions contribute to the molecular assembly in solid states. For example, Narayana et al. (2016) detailed how various hydrogen bonding and halogen interactions influence the crystal packing of acetamides, suggesting potential implications for material science and molecular engineering applications (Narayana et al., 2016).

Potential Pesticide Applications

Research on derivatives of N-aryl-2,4-dichlorophenoxyacetamide has characterized new compounds with potential applications as pesticides. Olszewska et al. (2008) described the characterization of new acetamide derivatives through X-ray powder diffraction, highlighting their potential utility in developing new pesticide formulations (Olszewska et al., 2008).

Photovoltaic Efficiency and NLO Activity

Studies on benzothiazolinone acetamide analogs have investigated their photovoltaic efficiency and nonlinear optical (NLO) activity, suggesting applications in dye-sensitized solar cells (DSSCs) and optical devices. Mary et al. (2020) performed photochemical and thermochemical modeling to analyze the light harvesting efficiency and electron injection free energy, pointing to potential applications in photovoltaic cells (Mary et al., 2020).

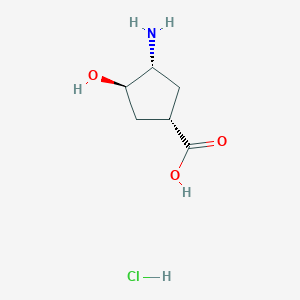

Anticancer Activity

The synthesis and biological evaluation of novel acetamide derivatives for anti-inflammatory and anticancer activities have been explored. Sunder et al. (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl) acetamide, assessing their efficacy against inflammation, suggesting a broader scope for pharmacological research in developing new therapeutic agents (Sunder et al., 2013).

Herbicide Action Mechanism

Investigations into chloroacetamide herbicides have provided insights into their mechanism of action, potentially informing the development of new herbicidal compounds. Weisshaar and Böger (1989) discussed the selective inhibition of fatty acid synthesis in certain crops, laying a foundation for understanding the bioactivity of related acetamides in agricultural contexts (Weisshaar & Böger, 1989).

Eigenschaften

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClFN3O3/c1-13-6-7-15(10-17(13)22)25-9-8-24(19(27)20(25)28)12-18(26)23-11-14-4-2-3-5-16(14)21/h2-10H,11-12H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDWYNPXCZDUBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)NCC3=CC=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClFN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-chlorophenyl)methyl]-2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-2-one](/img/structure/B2511015.png)

![12-(3,4-Dimethylbenzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2511019.png)

![N-[4-(acetylamino)phenyl]-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2511024.png)

![((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(phenyl)methanone](/img/structure/B2511033.png)